4-Hydroxybutyl acrylate

Catalog No.
S8085358
CAS No.
51309-28-5
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyl acrylate

CAS Number

51309-28-5

Product Name

4-Hydroxybutyl acrylate

IUPAC Name

4-hydroxybutyl prop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2

InChI Key

NDWUBGAGUCISDV-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCO

Canonical SMILES

C=CC(=O)OCCCCO

4-Hydroxybutyl acrylate (4-HBA) is a chemical compound with the formula C7H12O3. It is a colorless to brown liquid with potential applications in various scientific research fields PubChem: . Here's a breakdown of its properties and research applications:

Monomer for Polymer Synthesis

4-HBA can be copolymerized with other acrylates and methacrylates to create polymers with specific properties. The hydroxyl group (OH) in its structure makes it hydrophilic (water-loving), which can be beneficial for applications requiring water interaction Polysciences: . This property allows researchers to tailor the hydrophilicity of polymers for:

  • Contact Lenses and Ophthalmic Devices: By incorporating 4-HBA into polymers for contact lenses, researchers can improve their wettability and biocompatibility, enhancing wearer comfort Sigma-Aldrich: .

Development of Functional Materials

The unique properties of 4-HBA open doors for research on novel functional materials. Here are some examples:

  • Thermally Curable Structural Adhesives

    Scientists are exploring the use of 4-HBA in the synthesis of hybrid epoxyacrylate copolymers. These materials can potentially be used as self-adhesive tapes with good thermal stability and adhesive properties [Agnieszka Kowalczyk et al., Synthesis of Monoacryloxypropyl-POSS-based Hybrid Epoxyacrylate Copolymers and Their Application in Thermally Curable Structural Self-Adhesive Tapes., React. Funct. Polym. 2010, 70, 102–111].

  • Biomimetic Hydrogels

    Research is ongoing on the development of intelligent hydrogels using 4-HBA. These hydrogels can potentially mimic biological tissues and find applications in areas like drug delivery and bioengineering [Zhan X, et al., A new poly(2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, diethyl maleate) membrane controlled clonidine linear release in the transdermal drug delivery system., Int J Pharm. 2003, 257(1-2), 229-238].

4-Hydroxybutyl acrylate is a chemical compound classified as an ester of acrylic acid and 1,4-butanediol. Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of approximately 144.17 g/mol. This compound is notable for its hydroxyl group, which enhances its reactivity and utility in various applications, particularly in polymer chemistry. It is often used as a monomer in the synthesis of polymers due to its ability to form homopolymers and copolymers with other monomers, imparting desirable properties such as adhesion, scratch resistance, and weatherability to the resulting materials .

The primary chemical reaction involving 4-hydroxybutyl acrylate is its formation through the esterification of acrylic acid with 1,4-butanediol. This reaction can be catalyzed by solid acid catalysts like Amberlyst 15, which has shown higher activity compared to other catalysts . The reaction can be represented as follows:

Acrylic Acid+1 4 Butanediol4 Hydroxybutyl Acrylate+Water\text{Acrylic Acid}+\text{1 4 Butanediol}\rightarrow \text{4 Hydroxybutyl Acrylate}+\text{Water}

Additionally, 4-hydroxybutyl acrylate can participate in various addition reactions due to its reactive double bond, making it versatile for further chemical modifications and polymerizations.

Several methods exist for synthesizing 4-hydroxybutyl acrylate:

  • Esterification Reaction: The most common method involves the reaction between acrylic acid and 1,4-butanediol using various catalysts to facilitate the process.
  • Transesterification: This method employs methyl acrylate instead of acrylic acid and can yield high purity levels of the product.
  • Continuous Extraction Processes: Advanced techniques involving continuous extraction can improve yield and purity by separating unreacted substrates from the desired product effectively .

4-Hydroxybutyl acrylate finds extensive use in several industries:

  • Polymer Production: It is a key ingredient in producing coatings, adhesives, and sealants due to its excellent adhesion properties.
  • Rheology Modifiers: Used to modify the flow characteristics of various formulations.
  • Chemical Feedstock: Serves as a precursor in synthesizing other chemicals and materials.

The compound's unique properties allow it to enhance the performance of polymers in terms of durability and resistance to environmental factors .

Interaction studies involving 4-hydroxybutyl acrylate primarily focus on its reactivity with other chemical entities during polymerization processes. Its hydroxyl group allows for hydrogen bonding interactions with various solvents and polymers, which can affect the physical properties of the resulting materials. Additionally, studies have indicated that variations in catalyst types and concentrations significantly influence the kinetics of its formation during esterification reactions .

Several compounds share structural similarities with 4-hydroxybutyl acrylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Hydroxybutyl acrylateHydroxyl-containing esterLacks a second alkyl group; less sterically hindered
2-Hydroxyethyl acrylateHydroxyl-containing esterEthanol-derived; used primarily for coatings
1,4-Butanediol diacrylateDiacrylateContains two acrylate groups; used for crosslinking applications
Hydroxyethyl methacrylateMethacrylate esterMore reactive than acrylic esters; often used in dental materials

The uniqueness of 4-hydroxybutyl acrylate lies in its balance between reactivity and stability due to the presence of both hydroxyl and acrylate functional groups. This allows it to serve multiple roles in polymer chemistry while providing enhanced performance characteristics compared to similar compounds .

Physical Description

Liquid

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

UNII

4O2A4HET1X

Related CAS

29086-87-1
73310-36-8

General Manufacturing Information

Adhesive Manufacturing
Paint and Coating Manufacturing
Printing Ink Manufacturing
Printing and Related Support Activities
2-Propenoic acid, 4-hydroxybutyl ester: ACTIVE

Dates

Modify: 2023-11-23

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